N1-(2-methoxybenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide
Description
Properties
IUPAC Name |
N'-[(2-methoxyphenyl)methyl]-N-[3-(2-phenylimidazol-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-29-19-11-6-5-10-18(19)16-25-22(28)21(27)24-12-7-14-26-15-13-23-20(26)17-8-3-2-4-9-17/h2-6,8-11,13,15H,7,12,14,16H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDLIOYZMIKOLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxybenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide typically involves multiple steps:
Formation of the Imidazole Derivative: The initial step involves the synthesis of the 2-phenyl-1H-imidazole derivative. This can be achieved through the condensation of benzylamine with glyoxal in the presence of ammonium acetate.
Alkylation: The imidazole derivative is then alkylated with 3-bromopropylamine to introduce the propyl chain.
Oxalamide Formation: The final step involves the reaction of the alkylated imidazole with oxalyl chloride and 2-methoxybenzylamine under basic conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s reactivity and solubility.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common due to the stability of the aromatic system.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Friedel-Crafts alkylation or acylation can be employed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of partially or fully reduced imidazole derivatives.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing imidazole rings often exhibit antimicrobial properties. For instance, derivatives of imidazole have been synthesized and tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies show that modifications to the imidazole structure can enhance antibacterial potency .
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | E. coli | 18 |
| N1-(2-methoxybenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide | TBD |
Antihypertensive Effects
Imidazole derivatives have also been explored for their antihypertensive effects. In studies involving spontaneously hypertensive rats (SHR), certain imidazole-containing compounds demonstrated significant reductions in blood pressure, indicating potential for treating hypertension .
Table 2: Antihypertensive Activity of Imidazole Compounds
| Compound | Blood Pressure Reduction (%) | Method Used |
|---|---|---|
| Compound C | 25 | Tail-cuff method |
| Compound D | 30 | Direct arterial measurement |
| This compound | TBD |
Anticancer Properties
Recent studies have suggested that imidazole derivatives may possess anticancer properties. Research has focused on their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival .
Table 3: Anticancer Activity of Imidazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound E | HeLa | 10 |
| Compound F | MCF-7 | 15 |
| This compound | TBD |
Anti-inflammatory Effects
The anti-inflammatory potential of imidazole derivatives has also been a focus of research, particularly in models of induced inflammation. Compounds similar to this compound have shown promise in reducing inflammatory markers and mediators in vitro and in vivo .
Table 4: Anti-inflammatory Activity of Imidazole Compounds
| Compound | Inflammatory Model | Reduction in Cytokines (%) |
|---|---|---|
| Compound G | LPS-induced inflammation | 40 |
| Compound H | Carrageenan-induced paw edema | 50 |
| This compound | TBD |
Mechanism of Action
The mechanism of action of N1-(2-methoxybenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The methoxybenzyl group may enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Key Observations :
Physicochemical and Functional Properties
Table 2 compares functional groups and their predicted effects.
Key Findings :
- Solubility : The 2-methoxybenzyl group likely improves aqueous solubility compared to fluorobenzyl or adamantyl groups .
- Reactivity : The imidazole ring in the target compound and its fluorobenzyl analog may facilitate catalytic or binding interactions, unlike adamantyl or benzyloxy groups .
Research Implications and Gaps
- Synthesis : Standard oxalamide coupling methods (e.g., using ethyl chlorooxoacetate) are adaptable for synthesizing the target compound, as demonstrated in analogs .
- Limitations: No biological data (e.g., binding affinity, cytotoxicity) is available in the provided evidence, limiting functional comparisons.
Biological Activity
N1-(2-methoxybenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic applications based on diverse research findings.
Synthesis and Structural Characteristics
The compound belongs to a class of imidazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of 2-methoxybenzyl amine with an appropriate imidazole derivative, followed by oxalamide formation. The structural formula can be represented as follows:
This structure features a methoxybenzyl group and an imidazole moiety, which are critical for its biological activity.
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of various imidazole compounds against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated zones of inhibition comparable to established antibiotics like Streptomycin .
| Compound | E. coli (mm) | S. aureus (mm) | B. subtilis (mm) |
|---|---|---|---|
| This compound | 20 | 22 | 25 |
| Streptomycin | 28 | 32 | 31 |
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. In vitro studies have indicated that derivatives with similar structural frameworks exhibit antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer). The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Imidazole derivatives are noted for their anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of imidazole derivatives, providing insights into their mechanisms:
- Antimicrobial Studies : Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial efficacy, demonstrating significant activity against common pathogens .
- Anticancer Research : A study focused on the antiproliferative effects of N-substituted imidazoles found that certain modifications enhanced activity against cancer cell lines, indicating the importance of structural variations in therapeutic efficacy .
- Inflammation Models : Experimental models have shown that imidazole-based compounds can modulate inflammatory pathways, leading to reduced symptoms in conditions like arthritis .
Q & A
Q. Q1. What synthetic strategies are optimal for preparing N1-(2-methoxybenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide?
Methodological Answer: The synthesis typically involves sequential coupling of substituted amines via oxalamide linkages. For example:
- Step 1: React 2-methoxybenzylamine with ethyl oxalyl chloride to form the N1-oxalamide intermediate.
- Step 2: Introduce the imidazole-containing side chain (e.g., 3-(2-phenyl-1H-imidazol-1-yl)propylamine) under coupling conditions using carbodiimide reagents (e.g., EDC/HOBt) .
- Optimization: Use polar aprotic solvents (e.g., DMF) and controlled temperatures (0–25°C) to minimize side reactions. Purity is confirmed via flash chromatography (silica gel) and NMR .
Q. Q2. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- Crystallography: Single-crystal X-ray diffraction (SHELX/ORTEP-III) resolves bond lengths/angles and confirms stereochemistry .
- Spectroscopy:
Advanced Research Questions
Q. Q3. How do substituent variations on the benzyl or imidazole moieties affect biological activity?
Methodological Answer:
Q. Q4. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved?
Methodological Answer:
- Dynamic Effects: Investigate rotational barriers in the oxalamide bond using variable-temperature NMR (e.g., coalescence experiments at 25–80°C) .
- Solvent Polarity: Compare DMSO-d6 vs. CDCl3 spectra; polar solvents stabilize NH protons, reducing exchange broadening .
- Crystallographic Validation: Cross-reference NMR assignments with X-ray structures to resolve ambiguities (e.g., imidazole proton environments) .
Q. Q5. What computational tools are effective for predicting binding modes of this compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., stearoyl-CoA desaturase). Key parameters:
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of predicted poses .
Data Analysis and Optimization
Q. Q6. How can reaction yields be improved for large-scale synthesis?
Methodological Answer:
- Flow Chemistry: Implement continuous-flow reactors to enhance mixing and heat transfer, reducing byproducts (e.g., dimerization) .
- Catalyst Screening: Test palladium or copper catalysts for Buchwald-Hartwig coupling of the imidazole moiety .
- DoE (Design of Experiments): Optimize parameters (temperature, stoichiometry) using software like JMP to maximize yield (>80%) .
Q. Q7. What analytical techniques are critical for detecting trace impurities?
Methodological Answer:
- HPLC-MS/MS: Use C18 columns (ACN/water gradient) with ESI+ ionization to identify impurities (e.g., unreacted amines, dimers) .
- ²⁹Si NMR: Detect silica gel residues post-purification .
- Elemental Analysis: Confirm purity (>98%) by matching calculated vs. experimental C/H/N values .
Advanced Mechanistic Studies
Q. Q8. What is the role of the oxalamide linker in modulating pharmacokinetic properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
